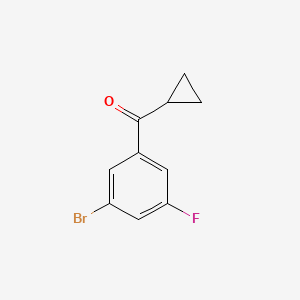
(3-Bromo-5-fluorophenyl)(cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-fluorophenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C10H8BrFO and a molecular weight of 243.07 g/mol This compound features a bromine and fluorine substituted phenyl ring attached to a cyclopropyl methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-fluorophenyl)(cyclopropyl)methanone typically involves the reaction of 3-bromo-5-fluorobenzoyl chloride with cyclopropylmagnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction . The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like dichloromethane. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-fluorophenyl)(cyclopropyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine or fluorine atoms.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or THF.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of (3-Bromo-5-fluorophenyl)(cyclopropyl)methanol.
Oxidation: Formation of (3-Bromo-5-fluorophenyl)(cyclopropyl)carboxylic acid.
Scientific Research Applications
(3-Bromo-5-fluorophenyl)(cyclopropyl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-5-fluorophenyl)(cyclopropyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-5-chlorophenyl)(cyclopropyl)methanone
- (3-Fluoro-5-bromophenyl)(cyclopropyl)methanone
- (3-Bromo-5-methylphenyl)(cyclopropyl)methanone
Uniqueness
(3-Bromo-5-fluorophenyl)(cyclopropyl)methanone is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Properties
Molecular Formula |
C10H8BrFO |
|---|---|
Molecular Weight |
243.07 g/mol |
IUPAC Name |
(3-bromo-5-fluorophenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C10H8BrFO/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
YYDYKBCPLPJZHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CC(=CC(=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


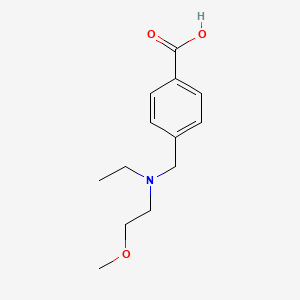
![6-[5-(Difluoromethyl)-3-thienyl]pyrimidine-2,4-diol](/img/structure/B15090845.png)
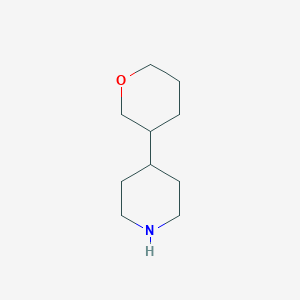
![Ethanone, 1-[2-hydroxy-4-(2-propenyloxy)phenyl]-](/img/structure/B15090851.png)
![4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected](/img/structure/B15090853.png)
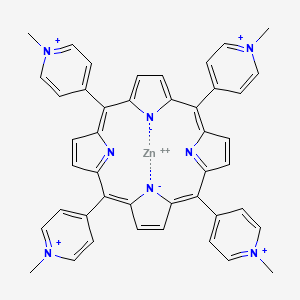
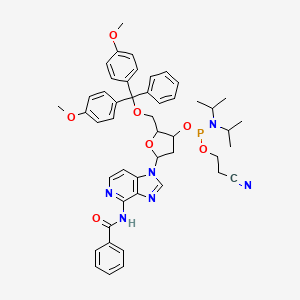
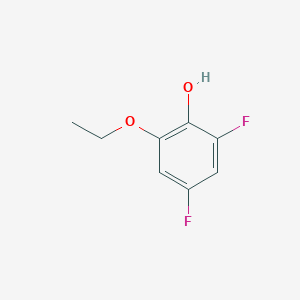

![ethyl 3-(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)-3-oxopropanoate](/img/structure/B15090890.png)
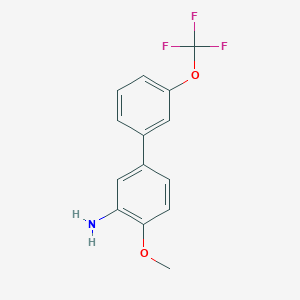
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutanoate](/img/structure/B15090893.png)
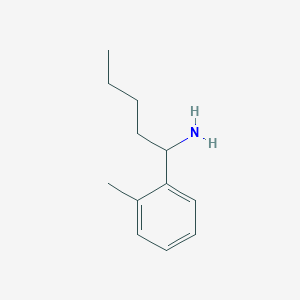
![tert-butyl N-[4-({2-[(1S)-1-(chloromethyl)-5-hydroxy-1H,2H,3H-benzo[e]indole-3-carbonyl]-1H-indol-6-yl}carbamoyl)phenyl]carbamate](/img/structure/B15090902.png)
